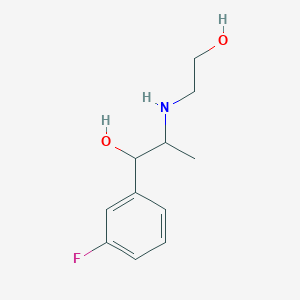
1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol is an organic compound that features a fluorinated aromatic ring, a hydroxyethylamino group, and a propanol backbone
Méthodes De Préparation
The synthesis of 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nucleophilic Substitution:
Amination: The hydroxyethylamino group can be introduced via amination reactions, often using reagents like ethylene oxide and amines.
Reduction: The final step often involves the reduction of intermediate compounds to yield the desired product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for more efficient and sustainable processes .
Analyse Des Réactions Chimiques
1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biological Studies: Its effects on biological systems are investigated to understand its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol can be compared with similar compounds such as:
1-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C11H16FNO2 |
|---|---|
Poids moléculaire |
213.25 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)-2-(2-hydroxyethylamino)propan-1-ol |
InChI |
InChI=1S/C11H16FNO2/c1-8(13-5-6-14)11(15)9-3-2-4-10(12)7-9/h2-4,7-8,11,13-15H,5-6H2,1H3 |
Clé InChI |
MMUAALMPRPSCTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=CC=C1)F)O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


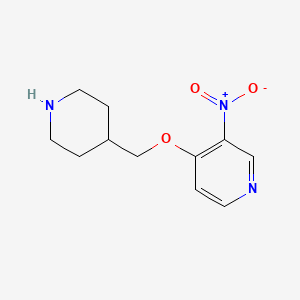
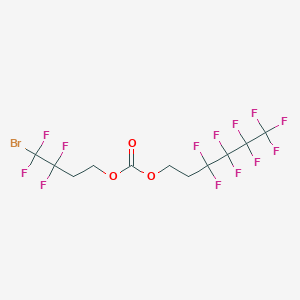
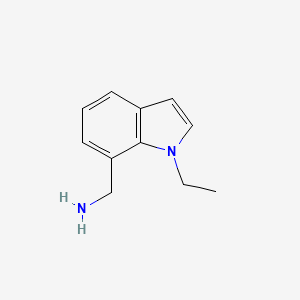

![3-[(2-Chlorophenyl)methyl]azetidine](/img/structure/B15092580.png)
![6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B15092583.png)

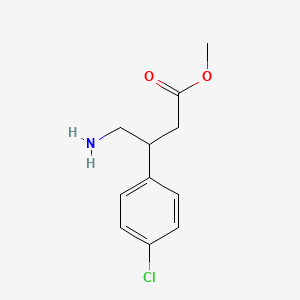
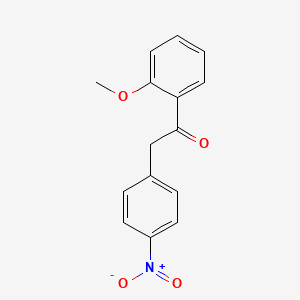
![3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B15092603.png)

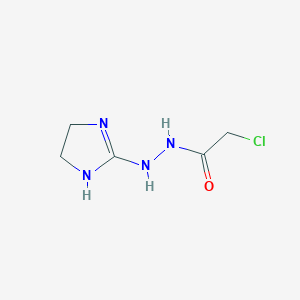
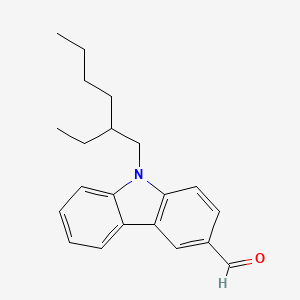
![Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B15092621.png)
